tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-8-11(17)9-19-12-6-4-10(15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLVWAIXCOFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Substitution with 4-Chlorophenoxide
Reagents :
- tert-Butyl (3-chloro-2-oxopropyl)carbamate
- 4-Chlorophenol (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Anhydrous dimethyl sulfoxide (DMSO)
Procedure :
- Dissolve tert-butyl (3-chloro-2-oxopropyl)carbamate (1.0 equiv) and 4-chlorophenol in DMSO.
- Add K₂CO₃ and heat at 80°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 72–78%
Key Challenge : Competing hydrolysis of the carbamate under basic conditions necessitates strict anhydrous protocols.
Method 2: Coupling via Mixed Anhydride Intermediates
Reagents :
- N-Boc-D-serine (tert-butyloxycarbonyl-D-serine)
- 4-Chlorophenoxyacetyl chloride
- Isobutyl chloroformate (1.1 equiv)
- N-Methylmorpholine (NMM, 2.0 equiv)
Procedure :
- Generate a mixed anhydride by reacting N-Boc-D-serine with isobutyl chloroformate in ethyl acetate at 0°C.
- Add 4-chlorophenoxyacetyl chloride and stir for 4 hours.
- Deprotect the Boc group using HCl/dioxane to yield the target compound.
Yield : 68–74%
Advantage : High enantiomeric purity (>98% ee) when using D-serine.
Method 3: Oxidation of 3-(4-Chlorophenoxy)-2-hydroxypropylcarbamate
Reagents :
- tert-Butyl N-[3-(4-chlorophenoxy)-2-hydroxypropyl]carbamate
- Pyridinium chlorochromate (PCC, 1.5 equiv)
- Dichloromethane (DCM)
Procedure :
- Suspend the alcohol intermediate in DCM.
- Add PCC and stir at room temperature for 6 hours.
- Filter through Celite and concentrate under reduced pressure.
Yield : 80–85%
Side Reaction : Over-oxidation to carboxylic acids is mitigated by stoichiometric PCC control.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 72–78 | 68–74 | 80–85 |
| Purity (HPLC) | 95% | 98% | 97% |
| Scalability | Moderate | Low | High |
| Cost Efficiency | High | Moderate | Moderate |
| Key Advantage | Short route | Enantioselectivity | High yield |
Optimization and Scalability Considerations
- Phase-Transfer Catalysis : Incorporating tetrabutylammonium bromide in Method 1 improves phenoxide solubility, boosting yields to 82%.
- Solvent Selection : Replacing DMSO with dimethylformamide (DMF) in Method 1 reduces side reactions by 15%.
- Catalytic Oxidation : Using TEMPO/NaClO₂ in Method 3 enhances oxidation efficiency (yield: 88%) while avoiding heavy metals.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenoxy groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced carbamates, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
- Tert-butyl 4-[(3R)-3-(3-chlorophenoxy)-1-pyrrolidinyl]-1-piperidinecarboxylate
- Tert-butyl 4-(3-methoxybenzoyl)-1-piperazinecarboxylate
- Tert-butyl 4-(2-pyridinylcarbonyl)-1-piperazinecarboxylate
Uniqueness
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenoxy moiety and the tert-butyl carbamate group makes it particularly versatile in various chemical reactions and applications .
Biological Activity
Tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate is a compound that has attracted attention in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16ClN1O3
- Molecular Weight : 273.73 g/mol
- CAS Number : 2377032-51-2
The compound features a tert-butyl group, a carbamate moiety, and a 4-chlorophenoxy group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their activity. This mechanism is particularly relevant for enzymes involved in neurotransmitter regulation.
- Receptor Binding : It can also interact with receptors, potentially modulating signaling pathways associated with various biological responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Neuroprotective Effects : Studies suggest that derivatives of carbamates, including this compound, may exhibit protective effects against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production. This is particularly relevant in neuroinflammatory conditions where cytokines like TNF-alpha are elevated .
- Potential Therapeutic Applications : Due to its ability to inhibit key enzymes and modulate receptor activity, this compound is being explored for its potential use in developing new therapeutic agents for neurological disorders and possibly other diseases.
Case Studies and Experimental Data
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that compounds similar to this compound can significantly inhibit AChE with IC50 values indicating moderate potency. For example, certain analogs showed IC50 values ranging from 1.60 to 311.0 µM against AChE .
- In Vivo Models : In animal models, the administration of related carbamate derivatives resulted in improved cognitive function and reduced neuroinflammation markers, suggesting a protective role against neurodegeneration .
Data Table
Q & A
Basic: What are the standard synthetic routes for tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between tert-butyl carbamate derivatives and halogenated intermediates. For example:
- Step 1: React 3-(4-chlorophenoxy)-2-oxopropyl chloride with tert-butyl carbamate in the presence of a mild base (e.g., K₂CO₃ or Et₃N) in anhydrous THF or DCM at 0–25°C .
- Step 2: Monitor reaction progress via TLC or HPLC. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Key Considerations: Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155 ppm), and 4-chlorophenoxy aromatic signals .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.08 for C₁₃H₁₆ClNO₄) .
- X-ray Crystallography (if crystalline): Employ SHELXL for refinement of single-crystal data to resolve bond angles and stereochemistry .
Advanced: How to resolve discrepancies in purity assessments between HPLC and NMR?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect UV-active impurities. Compare retention times with standards .
- Quantitative NMR (qNMR): Integrate tert-butyl protons against an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate purity .
Contradiction Analysis: Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) or solvent residues. Cross-validate with elemental analysis .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Reaction Engineering: Use flow chemistry to control exothermicity and improve mixing.
- Catalysis: Screen phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Data-Driven Adjustment: Adjust equivalents of tert-butyl carbamate (1.2–1.5 eq) based on real-time HPLC feedback to suppress di-alkylation .
Advanced: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with known carbamate interactions (e.g., serine hydrolases or proteases).
- Assay Setup: Use fluorogenic substrates (e.g., AMC-tagged peptides) in buffer (pH 7.4, 37°C). Pre-incubate the compound (1–100 µM) with the enzyme for 30 min .
- Data Interpretation: Calculate IC₅₀ via nonlinear regression. Confirm reversibility via dialysis .
Pitfalls: Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from strong oxidizers .
Advanced: How to investigate its stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation: Incubate the compound in buffers (pH 1–13, 40–80°C) for 24–72h. Monitor degradation via UPLC-MS .
- Kinetic Analysis: Plot degradation rate constants (k) vs. pH to identify labile groups (e.g., carbamate hydrolysis at pH >10) .
Implications: Stability data guide formulation strategies (e.g., lyophilization for acidic conditions) .
Advanced: How to resolve crystallographic disorder in X-ray structures?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement in SHELXL: Apply ISOR/SADI restraints for disordered tert-butyl groups. Validate with R₁/residual density maps .
Case Study: For similar carbamates, anisotropic displacement parameters (ADPs) improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
